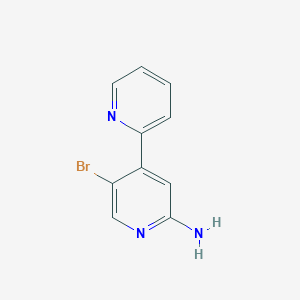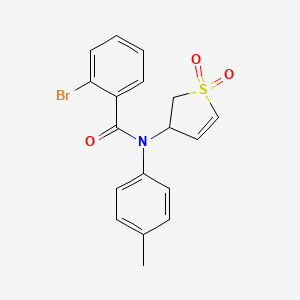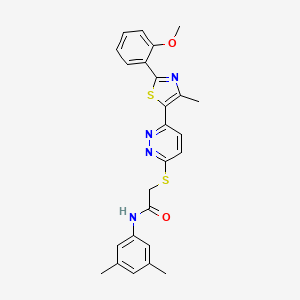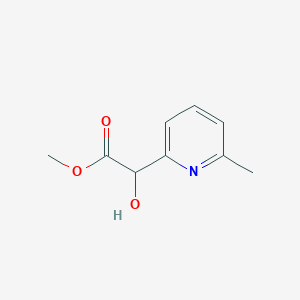![molecular formula C7H7BrN4O B2641222 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1461706-31-9](/img/structure/B2641222.png)
2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidine-7-one . This class of compounds has been studied for their inhibitory effects on copper corrosion in chloride environments .
Synthesis Analysis
The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described in a study . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry . Another study describes a method for synthesizing 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7(4H)-one by cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester .Molecular Structure Analysis
The molecular structure of the compound can be found in the NIST Chemistry WebBook . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound has been studied for its inhibitory effect on copper corrosion in chloride environments . The inhibitory mechanism consists of the chemisorption of inhibitor molecules on the metal surface accompanied by the formation of self-organizing protective layers as a result of the complex formation process with participation of endocyclic NH-protons of the dihydropyrimidine cycle .Aplicaciones Científicas De Investigación
Facile Synthesis of Novel Derivatives
A study by R. Studzińska et al. (2014) described the preparation of 2-bromomethyl- and 2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-ones through the reaction of 3-allyl-2-thiouracil derivatives with bromine or iodine chloride. This process led to the synthesis of novel derivatives with potential applications in the development of new compounds with varied biological activities (R. Studzińska et al., 2014).
Antimicrobial Activity
Yaser A. Mostafa et al. (2008) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines and tested them for their in vitro antibacterial and antifungal activities. The study showed that most of the tested compounds exhibited comparable results to ampicillin and fluconazole, indicating their potential as antimicrobial agents (Yaser A. Mostafa et al., 2008).
Spectroscopic Characterization and Antibacterial Activity
S. Lahmidi et al. (2019) reported on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of a novel pyrimidine derivative. This study highlights the potential of such compounds in combating microbial infections, with promising results against Gram-positive and Gram-negative bacteria (S. Lahmidi et al., 2019).
Potential Antiasthma Agents
J. Medwid et al. (1990) explored the use of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, potentially acting as antiasthma agents. This research suggests the therapeutic value of these compounds in asthma management (J. Medwid et al., 1990).
Synthesis in Supercritical Carbon Dioxide
A. Baklykov et al. (2019) demonstrated the synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide, offering an environmentally friendly approach to producing this intermediate product used in antiviral drug synthesis (A. Baklykov et al., 2019).
Analgesic/Anti-inflammatory Evaluation
M. Shaaban et al. (2008) synthesized fused heterocyclic ring systems incorporating a phenylsulfonyl moiety and evaluated their analgesic and anti-inflammatory activities. Their findings showed excellent analgesic activity in comparison to reference drugs, indicating their potential use in pain and inflammation management (M. Shaaban et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of cell proliferation, making it a potential candidate for cancer treatment .
Biochemical Pathways
The compound this compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
The compound has been found to have high affinity and less toxicity, suggesting favorable adme properties .
Result of Action
The molecular effect of this compound is the inhibition of CDK2, leading to disruption of the cell cycle . On a cellular level, this can result in the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidines class have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized under microwave conditions, suggesting potential stability under these conditions .
Dosage Effects in Animal Models
Related compounds have shown potent inhibitory effects against SARS-CoV-2 Main protease with less toxicity than positive controls .
Metabolic Pathways
Related compounds have been found to interact with several metals, suggesting potential involvement in metal-dependent metabolic pathways .
Transport and Distribution
Related compounds have been found to form stable complexes with SARS-CoV-2 M pro, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Related compounds have been found to form stable complexes with SARS-CoV-2 M pro, suggesting potential localization within specific compartments or organelles .
Propiedades
IUPAC Name |
2-(bromomethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O/c1-4-2-6(13)12-7(9-4)10-5(3-8)11-12/h2H,3H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORDKVBKDNMUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide](/img/structure/B2641139.png)
![Thiadiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2641140.png)

![5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641143.png)




![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2641156.png)
![2-Chloro-1-[4-[1-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B2641157.png)
![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/no-structure.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2641159.png)
![4-methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2641161.png)